3-chloro-5-phenyl-1,2-oxazole
Description
Properties
CAS No. |
31329-61-0 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 5 Phenyl 1,2 Oxazole and Analogues
Strategies for the Construction of the 1,2-Oxazole Ring System
The formation of the 1,2-oxazole ring is a cornerstone of synthesizing a vast array of derivatives, including the 3-chloro-5-phenyl variant. Key strategies involve building the five-membered ring from acyclic precursors through various condensation and cycloaddition reactions.
Cyclocondensation Reactions Employing Hydroxylamine (B1172632) Derivatives
A classical and widely utilized method for constructing the 1,2-oxazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or a synthetic equivalent and a hydroxylamine derivative. This approach builds the C-C-C and N-O fragments of the ring from two separate components.
The reaction typically proceeds by reacting a compound containing a 1,3-dielectrophilic carbon skeleton, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine hydrochloride. The initial condensation forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole (B147169) ring. The regioselectivity of the final product can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl precursor. For instance, β-enamino ketoesters, formed from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, react with hydroxylamine to form regioisomerically substituted 1,2-oxazoles.
| Precursor Type | Reagent | Key Feature |
| 1,3-Diketone | Hydroxylamine HCl | Forms oxime intermediate, followed by cyclization. |
| α,β-Unsaturated Ketone | Hydroxylamine HCl | Versatile method for various substitution patterns. |
| β-Enamino Ketoester | Hydroxylamine HCl | Allows for regioselective synthesis of functionalized isoxazoles. |
Ring Closure of Pre-functionalized Open-Chain Precursors
This strategy involves the cyclization of an open-chain molecule that already contains the requisite atoms for the 1,2-oxazole ring. These precursors are designed to undergo ring closure under specific reaction conditions, often catalyzed by metals or acids.
A notable example is the cycloisomerization of α,β-acetylenic oximes. These precursors can be synthesized from the corresponding α,β-acetylenic ketones and hydroxylamine. In the presence of a catalyst, such as gold(III) chloride (AuCl₃), these oximes undergo intramolecular cyclization to afford substituted isoxazoles in good yields acs.org. This method is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime acs.org.
Another approach involves the intramolecular cyclization of oximes derived from propargylamines. Oxidation of the propargylamine precursor yields the corresponding oxime, which can then be cyclized using a copper(I) chloride (CuCl) mediator to produce a range of isoxazoles with good functional group compatibility acs.org.
| Precursor | Catalyst/Mediator | Product Type |
| α,β-Acetylenic Oxime | AuCl₃ | 3-, 5-, or 3,5-substituted isoxazoles |
| Oxime from Propargylamine | CuCl | Functionalized isoxazoles |
Oxidative Cyclization Pathways
Oxidative cyclization methods form the heterocyclic ring through the concurrent formation of a C-O or N-O bond and the removal of hydrogen atoms. These reactions often employ a metal catalyst and an oxidant. While extensively developed for the synthesis of 1,3-oxazoles, the principles can be applied to the formation of the 1,2-oxazole scaffold.
For example, a palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C–N and C–O bonds researchgate.net. Similarly, iodine-catalyzed tandem oxidative cyclization reactions provide a route to oxazole (B20620) derivatives. For instance, β-acylamino ketones can be converted to oxazoles or oxazolines, depending on the base used, in a reaction mediated by iodine and tert-butyl hydroperoxide (TBHP) ekb.eg. Another method involves the oxidative cyclization of certain diaroylhydrazones with chloramine-T to form five-membered heterocycles researchgate.net. These strategies highlight the potential of using oxidative conditions to forge the isoxazole ring from appropriately designed precursors.
[3+2] Cycloaddition Approaches for 1,2-Oxazole Formation
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most powerful and regioselective methods for synthesizing the 1,2-oxazole ring. This reaction involves the combination of a three-atom dipole (the 1,3-dipole) with a two-atom dipolarophile.
For the synthesis of 3-chloro-5-phenyl-1,2-oxazole, a highly effective approach is the copper(I)-catalyzed cycloaddition between a nitrile oxide and an alkyne . Specifically, phenylacetylene (B144264) acts as the dipolarophile, providing the atoms for the C4 and C5 positions of the ring. The 1,3-dipole is chloronitrile oxide, which can be generated in situ from the corresponding hydroxymoyl chloride. The use of a copper catalyst ensures high regioselectivity, leading specifically to the desired 3,5-disubstituted isoxazole isomer where the phenyl group is at the 5-position and the chloro group is at the 3-position chemsrc.comresearchgate.net. This "click chemistry" approach is valued for its reliability, moderate to good yields, and high regiochemical control researchgate.net. Intramolecular versions of this reaction are also powerful, capable of forming two rings simultaneously to create complex tetracyclic systems chemrxiv.org.
| 1,3-Dipole | Dipolarophile | Catalyst | Key Outcome |
| Chloronitrile Oxide | Phenylacetylene | Copper(I) | Regioselective formation of 3-chloro-5-phenyl-1,2-oxazole chemsrc.com |
| Arylnitrile Oxides | Phenylacetylene | Copper(I) | Synthesis of various 3-aryl-5-phenylisoxazole analogues researchgate.net |
Regioselective Halogenation Approaches for 1,2-Oxazoles
The introduction of a halogen atom onto a pre-formed 1,2-oxazole ring is a key functionalization step. Achieving regioselectivity—the ability to place the halogen at a specific position on the ring—is crucial for the synthesis of target molecules like 3-chloro-5-phenyl-1,2-oxazole.
Direct Halogenation Protocols
Direct halogenation refers to the substitution of a hydrogen atom on the heterocyclic ring with a halogen. However, the direct C-H chlorination of 5-phenyl-1,2-oxazole at the C3 position is challenging and not a commonly reported synthetic route. The reactivity of the isoxazole ring towards electrophilic substitution is generally low, and controlling the position of substitution can be difficult.
The most prevalent and effective method for synthesizing 3-chloro-5-phenyl-1,2-oxazole involves the halogenation of a precursor molecule where the C3 position is already functionalized with a good leaving group, typically a hydroxyl group.
Chlorination of 3-Hydroxy-5-phenylisoxazole: The standard protocol involves treating 3-hydroxy-5-phenylisoxazole with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) chemsrc.com. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group and is subsequently displaced by a chloride ion. This method provides the target compound in high yield (e.g., 84% with POCl₃ under reflux) chemsrc.com. Microwave-assisted protocols have been shown to accelerate this transformation, reducing reaction times from hours to minutes and achieving yields of up to 89% chemsrc.com.
| Precursor | Reagent | Conditions | Yield |
| 3-Hydroxy-5-phenylisoxazole | POCl₃ | Reflux (120°C), 2.5 h | 84% chemsrc.com |
| 3-Hydroxy-5-phenylisoxazole | POCl₃ | Microwave (150 W), 10 min | 89% chemsrc.com |
While direct C3-chlorination is not standard, research into direct C-H halogenation of other positions on the isoxazole ring and on other heterocycles provides context. For example, direct C4-fluorination of 3,5-disubstituted isoxazoles has been successfully achieved using N-fluorobenzenesulfonimide (NFSI) nih.gov. Furthermore, transition-metal catalysis is an emerging strategy for the site-selective C-H functionalization of azoles, though reports on direct C3-chlorination of isoxazoles remain scarce.
Halogen Incorporation during Ring Construction
The introduction of a halogen atom at the 3-position of the 1,2-oxazole ring during its formation is a key strategy for synthesizing compounds like 3-chloro-5-phenyl-1,2-oxazole. This approach avoids the need for post-cyclization halogenation, which can sometimes lead to issues with regioselectivity and functional group compatibility.
One prominent method involves the use of precursors that already contain the necessary halogen atom. For instance, the cyclization can proceed from a chloro-hydroximoyl chloride. This intermediate can be reacted with a suitable carbon source, such as a phenyl-substituted alkyne, in a 1,3-dipolar cycloaddition reaction. The chloro-hydroximoyl chloride itself acts as a nitrile oxide precursor, where the chlorine atom is maintained in the final 3-position of the resulting 1,2-oxazole ring.
Another conceptual approach is the halogen-induced cyclization of an open-chain precursor. For example, the oxidative cyclization of β-acylamino ketones in the presence of a halogen source and a base can lead to the formation of halogenated oxazoles. mdpi.com While iodine is often used in such reactions, similar principles can be applied using a chlorinating agent like N-chlorosuccinimide (NCS). The mechanism involves the formation of a halogenated intermediate that facilitates the intramolecular nucleophilic attack and subsequent cyclization and dehydration to form the aromatic 1,2-oxazole ring. The choice of base in such reactions can be critical, influencing whether the product is the desired oxazole or a partially saturated oxazoline. mdpi.com
Phenyl Group Incorporation Strategies
The installation of the phenyl group at the C5 position can be achieved either by modifying a pre-existing 1,2-oxazole ring or by incorporating the phenyl moiety during the initial ring construction.
Cross-Coupling Reactions on Precursor 1,2-Oxazoles
Modern organic synthesis provides powerful tools for creating carbon-carbon bonds, and cross-coupling reactions are a primary method for attaching aryl groups to heterocyclic cores. To synthesize 3-chloro-5-phenyl-1,2-oxazole using this strategy, one would start with a 3-chloro-1,2-oxazole derivative that has a suitable leaving group at the 5-position, such as a bromine or iodine atom.
Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, a Suzuki coupling reaction can be employed, reacting 3-chloro-5-bromo-1,2-oxazole with phenylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base. tandfonline.combeilstein-journals.org Similarly, Stille coupling with a phenylstannane reagent is another viable option. The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent to achieve high yields and prevent unwanted side reactions. organic-chemistry.org
Phenyl Group Installation during Ring System Construction
Perhaps the most direct and common method for synthesizing 5-phenyl-1,2-oxazoles is to use a phenyl-containing building block in the initial cyclization step. This ensures the phenyl group is correctly positioned from the outset.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone of 1,2-oxazole synthesis. nih.gov To obtain the target molecule, a chloro-substituted nitrile oxide (generated in situ from the corresponding hydroximoyl chloride) is reacted with phenylacetylene. researchgate.net This "click chemistry" approach is highly regioselective, leading specifically to the 3-chloro-5-phenyl isomer. researchgate.net
Another well-established pathway involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride. nih.gov In this case, a phenyl-substituted 1,3-diketone, such as 1-phenylbutane-1,3-dione, would be a suitable precursor. The reaction with hydroxylamine leads to condensation and cyclization to form the 1,2-oxazole ring. Subsequent chlorination at the 3-position would then be required to yield the final product.
Optimization of Reaction Conditions and Yields for 3-chloro-5-phenyl-1,2-oxazole Synthesis
Achieving high yields of 3-chloro-5-phenyl-1,2-oxazole requires careful optimization of various reaction parameters, including the choice of catalysts, reagents, solvents, and temperature.
Catalytic Systems and Reagents
The choice of catalytic system is paramount, especially for syntheses involving cross-coupling reactions.
Palladium Catalysts : For Suzuki-type reactions to install the phenyl group, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The selection of specific phosphine ligands can influence the regioselectivity of arylations, making them crucial for directing the reaction to the desired position. organic-chemistry.org
Copper Catalysts : In the context of 1,3-dipolar cycloadditions (click chemistry), copper(I) catalysts, often generated in situ from copper(II) salts, are highly effective in promoting the reaction between nitrile oxides and alkynes, leading to high yields of the desired 1,2-oxazole. researchgate.net
Bases : The choice of base can significantly impact the reaction outcome. In halogen-induced cyclizations, a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may favor the formation of the aromatic oxazole, whereas a weaker base like potassium carbonate (K₂CO₃) might yield an oxazoline intermediate. mdpi.com For Van Leusen-type syntheses of related oxazoles, bases such as K₃PO₄ have been shown to be more effective than K₂CO₃ or organic bases in driving the reaction to completion. nih.gov
The table below summarizes various reagents and their roles in analogous heterocyclic syntheses.
| Reagent/Catalyst | Reaction Type | Role | Potential Yield Effect |
| Pd(PPh₃)₄ | Suzuki Coupling | Catalyst | High yields for C-C bond formation |
| Copper(I) salts | 1,3-Dipolar Cycloaddition | Catalyst | Promotes regioselective ring formation |
| N-Chlorosuccinimide (NCS) | Halogen-induced Cyclization | Chlorine Source | Incorporates chlorine during ring formation |
| Phenylboronic Acid | Suzuki Coupling | Phenyl Group Source | Key reagent for arylation |
| Phenylacetylene | 1,3-Dipolar Cycloaddition | Phenyl Group Source | Builds the C4-C5 bond and adds the phenyl group |
| K₃PO₄ | Base | Deprotonation | Can lead to higher yields in certain cycloadditions |
| DBU | Base | Elimination | Promotes aromatization to the oxazole ring |
Solvent Effects and Temperature Control
The reaction medium and temperature are critical variables that must be precisely controlled for optimal results.
Solvent Polarity : The polarity of the solvent can influence reaction rates and even regioselectivity. For instance, in some palladium-catalyzed direct arylation reactions on oxazole rings, polar solvents favor arylation at the C5 position, while nonpolar solvents may favor the C2 position. organic-chemistry.org For cycloaddition reactions, solvents like dichloromethane or toluene are often employed. chemicalbook.com In some modern, "green" approaches, ionic liquids have been used as reusable solvents, demonstrating high yields in the synthesis of substituted oxazoles. semanticscholar.org
Temperature : Reaction temperature can dictate the reaction pathway and prevent the formation of byproducts. Many cycloaddition and cyclization reactions are performed at specific temperatures to ensure kinetic or thermodynamic control. For example, some syntheses are initiated at low temperatures (e.g., 0°C or -78°C) during the addition of reagents, followed by refluxing for several hours to drive the reaction to completion. chemicalbook.comresearchgate.net A Vilsmeier-Haack type reaction for a related synthesis was conducted at 85°C for 24 hours to achieve a good yield. researchgate.net
The following table illustrates the impact of different solvents and temperatures on related synthetic transformations.
| Solvent | Temperature | Reaction Type | Observation |
| Dichloromethane | 0°C to 20°C | Acylation/Cyclization | Standard conditions for many multi-step syntheses |
| Toluene | Reflux (approx. 110°C) | Dehydration/Aromatization | Often used for the final ring-forming step |
| Tetrahydrofuran (THF) | -78°C | Intermediate Formation | Low temperature can control reactivity of organometallics |
| Dimethylformamide (DMF) | 85°C | Vilsmeier-Haack | Higher temperature needed for formylation/cyclization |
| Ionic Liquids | Variable | One-pot Synthesis | Can improve yields and allow for catalyst recycling |
By carefully selecting and optimizing these conditions, chemists can develop robust and efficient synthetic routes to 3-chloro-5-phenyl-1,2-oxazole for further study and application.
Green Chemistry Principles in the Synthesis of 3-chloro-5-phenyl-1,2-oxazole
The application of green chemistry principles to the synthesis of heterocyclic compounds, such as 3-chloro-5-phenyl-1,2-oxazole and its analogues, is a important area of research aimed at reducing the environmental impact of chemical manufacturing. Traditional synthetic methods for isoxazole derivatives often involve hazardous reagents, toxic solvents, and harsh reaction conditions, leading to significant waste generation. mdpi.com In contrast, green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. Key green strategies in this context include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents, the development of catalyst-free reactions, and the design of multi-component reactions that enhance atom economy.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green organic synthesis, offering significant advantages over conventional heating methods. mdpi.com These techniques often lead to dramatically reduced reaction times, increased product yields, and enhanced purity.
Microwave Irradiation: This method utilizes microwave energy to heat the reaction mixture directly and efficiently. For the synthesis of various oxazole and isoxazole derivatives, microwave irradiation has been shown to complete reactions in minutes that would otherwise require several hours of conventional heating. scielo.br For instance, the synthesis of certain 2-aminooxazole derivatives from aromatic ketones, urea/thiourea, and iodine was achieved in 10 minutes under microwave irradiation at 140°C, showcasing a significant improvement in reaction rate. While a specific protocol for 3-chloro-5-phenyl-1,2-oxazole is not detailed, the successful application of this technique to a wide range of related heterocyclic compounds suggests its high potential for a more sustainable synthesis of the target molecule.
| Method | Reactants | Conditions | Time | Yield | Green Advantage |
| Ultrasound | Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | Ethanol, Ambient temperature, 40 kHz, 100 W | ≤10 min | High | Catalyst-free, Energy efficient, Fast |
| Ultrasound | Dehydronorcantharidin derivatives, Chloro-oximidomethyl-pyrazole | - | - | - | Synthesis of chloro-isoxazole analogue |
| Microwave | Aromatic ketone, Urea/thiourea, Iodine | Open vessel, 140°C, 50 W | 10 min | Good | Rapid synthesis, High yield |
| Microwave | Substituted benzoic acid, 4-amino-5-mercapto-1,2,4-triazole | POCl₃, 140°C, 250 W | 5-15 min | Good | Reduced reaction time |
Environmentally Benign Solvents and Solvent-Free Conditions
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green chemistry encourages the use of safer solvents like water and ethanol or, ideally, conducting reactions under solvent-free conditions.
The synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides has been successfully performed in water under ultrasound irradiation, avoiding the use of volatile organic compounds (VOCs). mdpi.com Similarly, catalyst-free protocols for synthesizing methyleneisoxazole-5(4H)-ones have utilized ethanol as a green solvent at room temperature. mdpi.com The development of solvent-free, one-pot multicomponent reactions represents a significant advancement. For instance, the synthesis of certain isoxazole derivatives has been achieved by grinding the reactants together in the presence of a solid catalyst, completely eliminating the need for a solvent.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single step to form a product that contains the structural elements of all starting materials, are inherently green. They offer high atom economy, reduce the number of synthetic steps, and minimize waste from purification of intermediates. nih.gov
One-pot, three-component syntheses of various isoxazole derivatives are well-documented. mdpi.com For example, the reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate under ultrasound irradiation provides a rapid and efficient route to isoxazol-5(4H)-ones. mdpi.com Another example is a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides in water. mdpi.com The "click chemistry" approach, a type of MCR, was used to synthesize 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives through a copper(I)-catalyzed cycloaddition, showcasing a modular and efficient strategy. researchgate.net These examples demonstrate the power of MCRs to construct complex heterocyclic systems, such as analogues of 3-chloro-5-phenyl-1,2-oxazole, in a more sustainable manner.
| Reaction Type | Reactants | Catalyst/Solvent | Key Green Features |
| Three-Component | Hydroxylamine hydrochloride, Aromatic aldehyde, Ethyl acetoacetate | Ultrasound / Ethanol | High atom economy, Reduced steps, Catalyst-free option |
| Four-Component | Hydroxylamine hydrochloride, Aromatic aldehyde, Sulfonyl chloride, Propargyl alcohol/amine | NaDCC / Water | High atom economy, Use of water as solvent |
| Click Chemistry | 2-chloroquinoline-3-carbaldehyde oximes, Phenylacetylene | Copper(I) | High efficiency, Mild conditions, Modular |
By integrating these green chemistry principles—alternative energy sources, safer solvents, and efficient reaction design—the synthesis of 3-chloro-5-phenyl-1,2-oxazole and its analogues can be made significantly more sustainable, aligning with the modern imperative for environmentally responsible chemical production.
Reactivity and Transformational Chemistry of 3 Chloro 5 Phenyl 1,2 Oxazole
Nucleophilic Substitution Reactions at the C-3 Chloro Position
The chlorine atom at the C-3 position of the 3-chloro-5-phenyl-1,2-oxazole ring is a key site for functionalization via nucleophilic substitution reactions. smolecule.com The electron-withdrawing character of the isoxazole (B147169) ring enhances the electrophilicity of the C-3 carbon, making it susceptible to attack by a variety of nucleophiles. This allows for the displacement of the chloride anion and the formation of new carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bonds.
The substitution of the C-3 chloro group with nitrogen-based nucleophiles provides a direct route to 3-amino-5-phenyl-1,2-oxazole derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Primary and secondary amines can act as effective nucleophiles, leading to the formation of the corresponding secondary and tertiary 3-amino-substituted isoxazoles. smolecule.com While specific studies on 3-chloro-5-phenyl-1,2-oxazole are not extensively detailed, the reaction is analogous to amination reactions of other chloro-substituted azaheterocycles. mdpi.comresearchgate.net The reaction generally requires heating in the presence of the amine, which can also serve as the solvent, or in a high-boiling polar aprotic solvent like DMF or NMP, often with an auxiliary base to neutralize the generated HCl. researchgate.net
Table 1: Representative Amine Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Ammonia | 3-Amino-5-phenyl-1,2-oxazole | Aqueous or alcoholic ammonia, heat |
| Benzylamine (B48309) | 3-(Benzylamino)-5-phenyl-1,2-oxazole | Neat benzylamine or polar solvent (e.g., DMF), heat |
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and the C-3 chloro position of 3-chloro-5-phenyl-1,2-oxazole serves as a viable electrophilic partner. While triflates are often used in cross-coupling reactions involving isoxazoles, chloro-substituted heterocycles are also effective substrates. researchgate.netwikipedia.org The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for arylation. wikipedia.orglibretexts.org
The catalytic cycle for a Suzuki coupling typically involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the C-Cl bond of 3-chloro-5-phenyl-1,2-oxazole, forming a Pd(II) complex. libretexts.org
Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species with a base. libretexts.orgorganic-chemistry.org
Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product (e.g., 3-aryl-5-phenyl-1,2-oxazole) and regenerating the Pd(0) catalyst. libretexts.org
Other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, are also applicable, providing access to 3-alkynyl-5-phenyl-1,2-oxazole derivatives. researchgate.net
Table 2: Potential Cross-Coupling Reactions at the C-3 Position
| Reaction Name | Coupling Partner | Product Type | Catalyst/Base System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-5-phenyl-1,2-oxazole | Pd(PPh₃)₄ / Na₂CO₃ |
| Sonogashira | Terminal alkyne | 3-Alkynyl-5-phenyl-1,2-oxazole | PdCl₂(PPh₃)₂ / CuI / Et₃N |
Oxygen and sulfur nucleophiles can displace the C-3 chlorine to yield 3-alkoxy- and 3-thioalkyl-5-phenyl-1,2-oxazoles, respectively. smolecule.com Etherification is typically achieved by reacting the substrate with an alkoxide, such as sodium methoxide (B1231860), in its corresponding alcohol or an aprotic polar solvent. longdom.orgstackexchange.com Similarly, thioetherification can be accomplished using a thiol in the presence of a base, or with a pre-formed thiolate salt. These reactions broaden the range of functionalized isoxazoles accessible from the 3-chloro precursor.
Table 3: Representative Etherification and Thioetherification Reactions
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium methoxide (NaOMe) | 3-Methoxy-5-phenyl-1,2-oxazole | Methanol, reflux |
| Sodium ethoxide (NaOEt) | 3-Ethoxy-5-phenyl-1,2-oxazole | Ethanol, reflux |
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl ring at the C-5 position of the isoxazole is susceptible to electrophilic aromatic substitution. The isoxazole ring itself is generally considered an electron-withdrawing group, and thus acts as a deactivating and meta-directing substituent for electrophilic attack on the phenyl ring. However, studies on the nitration of 5-phenylisoxazole (B86612) have shown that substitution occurs almost exclusively on the phenyl ring, with a strong preference for the para-position. libretexts.orgwikipedia.org
Treatment of 5-phenylisoxazole with mixed nitric acid and sulfuric acid yields 5-(4-nitrophenyl)isoxazole (B1302397) as the main product. libretexts.orgwikipedia.org A small amount of the meta-isomer has also been reported. libretexts.org Further nitration under more forcing conditions can lead to dinitration, introducing a second nitro group onto the isoxazole ring at the C-4 position, yielding 4-nitro-5-(4-nitrophenyl)isoxazole. wikipedia.org Nitration can also be achieved using nitric acid in acetic anhydride, which under mild conditions can favor nitration at the C-4 position of the isoxazole ring itself. libretexts.org
Table 4: Nitration Products of 5-Phenylisoxazole Derivatives
| Reagent | Position of NO₂ | Product | Reported Yield | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ | Phenyl (para) | 5-(4-Nitrophenyl)-1,2-oxazole | ~50% | wikipedia.org |
| HNO₃ / H₂SO₄ | Phenyl (para) & Isoxazole (C-4) | 4-Nitro-5-(4-nitrophenyl)-1,2-oxazole | Low | wikipedia.org |
Metalation and Lithiation Studies of 3-chloro-5-phenyl-1,2-oxazole
The reaction of 3-chloro-5-phenyl-1,2-oxazole with strong organometallic bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can proceed via two primary competitive pathways: halogen-metal exchange or deprotonation (metalation).
Halogen-Metal Exchange : This reaction involves the replacement of the chlorine atom at the C-3 position with lithium, generating a 3-lithio-5-phenyl-1,2-oxazole intermediate. wikipedia.org This is a common transformation for aryl halides and provides a powerful method for creating a nucleophilic carbon center at the C-3 position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂). nih.govmdpi.com
Deprotonation (Directed ortho-Metalation) : The proton at the C-4 position of the isoxazole ring is acidic and can be removed by a strong base. The heteroatoms of the isoxazole ring can act as a directing metalation group (DMG), coordinating to the lithium cation and directing the base to deprotonate the adjacent C-4 position. wikipedia.orgorganic-chemistry.org This would yield a 4-lithio-3-chloro-5-phenyl-1,2-oxazole intermediate. Studies on similar systems, like 5-methoxy-2-phenyloxazole, show that deprotonation occurs selectively at the C-4 position. scispace.comresearchgate.net
The outcome of the reaction—halogen-metal exchange versus C-4 deprotonation—is influenced by factors such as the specific organolithium reagent used (e.g., n-BuLi vs. t-BuLi), temperature, and solvent. stackexchange.com Halogen-metal exchange is typically very fast, especially for iodo and bromo arenes, but can be competitive with deprotonation for chloro arenes. wikipedia.orgethz.ch
Table 5: Potential Products from Lithiation and Electrophilic Quench
| Pathway | Intermediate | Electrophile (E⁺) | Final Product |
|---|---|---|---|
| Halogen-Metal Exchange | 3-Lithio-5-phenyl-1,2-oxazole | D₂O | 3-Deuterio-5-phenyl-1,2-oxazole |
| Halogen-Metal Exchange | 3-Lithio-5-phenyl-1,2-oxazole | (CH₃)₂CO | 2-(5-Phenyl-1,2-oxazol-3-yl)propan-2-ol |
| C-4 Deprotonation | 4-Lithio-3-chloro-5-phenyl-1,2-oxazole | D₂O | 3-Chloro-4-deuterio-5-phenyl-1,2-oxazole |
Ring-Opening Reactions and Rearrangements of the 1,2-Oxazole Nucleus
The 1,2-oxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under various conditions, including treatment with strong bases, reducing agents, or upon photochemical irradiation. This reactivity can lead to a variety of acyclic products or rearranged heterocycles.
A significant rearrangement of halo-isoxazoles involves their isomerization to azirine derivatives. For instance, it has been shown that 5-chloroisoxazoles can undergo iron(II) chloride-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chloride intermediates. researchgate.net These intermediates can then be trapped by nucleophiles to form a range of azirine-2-carboxylic acid derivatives. A similar rearrangement pathway could be envisioned for 3-chloro-5-phenyl-1,2-oxazole.
Furthermore, strong bases can induce ring fragmentation. The reaction of 3-phenylisoxazole (B85705) with tert-butyllithium (B1211817) (t-BuLi) results in deprotonation followed by ring fragmentation to produce benzonitrile. researchgate.net Base-catalyzed ring-opening is a general feature of isoxazoles, often initiated by nucleophilic attack at the C-5 or C-3 position, leading to cleavage of the N-O bond. libretexts.orgyoutube.com The specific products depend on the substitution pattern and the reaction conditions.
Table 6: Potential Ring-Opening and Rearrangement Products
| Reagent/Condition | Intermediate | Final Product Type |
|---|---|---|
| FeCl₂ (catalytic) | 2-Phenyl-2H-azirine-3-carbonyl chloride | Azirine-3-carboxamides (with amines) |
| Strong Base (e.g., t-BuLi) | Anionic species | Benzonitrile and other fragments |
Mechanistic Investigations of 3-chloro-5-phenyl-1,2-oxazole Reactions
Understanding the reaction mechanisms involving 3-chloro-5-phenyl-1,2-oxazole is crucial for predicting its behavior and designing synthetic pathways. The primary mechanistic pathways investigated for this class of compounds include nucleophilic aromatic substitution and photochemical rearrangement.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The displacement of the chlorine atom at the C3 position by a nucleophile proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com This two-step process is facilitated by the ability of the electron-deficient isoxazole ring to stabilize the reaction intermediate.
Step 1: Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic C3 carbon atom, which bears the chloride leaving group. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity of the isoxazole ring is temporarily broken. The negative charge in this intermediate is delocalized and stabilized by resonance, particularly involving the electronegative nitrogen and oxygen atoms of the ring.
Step 2: Elimination of the Leaving Group: In a rapid subsequent step, the chloride ion (Cl⁻) is eliminated from the Meisenheimer complex. This step restores the aromaticity of the isoxazole ring and yields the final substituted product. This pathway is favored over SN1 (which would involve an unstable aryl cation) and SN2 (which is sterically hindered for aromatic systems) mechanisms. chemistrysteps.combyjus.com
Photochemical Rearrangement Mechanism
Upon exposure to ultraviolet (UV) irradiation, isoxazoles can undergo significant structural transformations. acs.org The mechanism is initiated by the photochemical cleavage of the weakest bond in the ring, the N-O bond.
Step 1: N-O Bond Cleavage: UV light provides the energy to promote the molecule to an excited state, leading to the homolytic or heterolytic cleavage of the labile N-O bond. This ring-opening is often an ultrafast process. acs.org
Step 2: Formation of an Azirine Intermediate: The initial ring-opened species is highly unstable and rapidly rearranges. It is proposed to cyclize into a transient 2H-azirine intermediate.
Step 3: Ring Expansion to Oxazole (B20620): The azirine intermediate can then undergo a subsequent rearrangement, leading to ring expansion to form a more stable oxazole isomer. This transformation results in a 3-phenyl-5-chloro-1,3-oxazole, effectively swapping the positions of the ring heteroatoms relative to the substituents.
| Mechanism | Key Reaction | Rate-Determining Step | Key Intermediate(s) | Ref. |
|---|---|---|---|---|
| SNAr (Addition-Elimination) | Nucleophilic Substitution at C3 | Nucleophilic attack and formation of the intermediate | Meisenheimer Complex (resonance-stabilized carbanion) | uomustansiriyah.edu.iqchemistrysteps.com |
| Photochemical Rearrangement | Isomerization to an Oxazole | N/A (Photochemical) | Vinyl nitrene, 2H-Azirine | acs.orgacs.org |
Theoretical and Computational Studies of 3 Chloro 5 Phenyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to describing the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the optimized geometry, electron distribution, and orbital energies of isoxazole (B147169) derivatives. These calculations provide a quantitative basis for understanding the molecule's stability, reactivity, and spectroscopic properties. For substituted isoxazoles, these studies help in rationalizing the influence of different functional groups, such as the phenyl and chloro substituents in 3-chloro-5-phenyl-1,2-oxazole, on the electronic character of the heterocyclic ring.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org
For 3-chloro-5-phenyl-1,2-oxazole, the phenyl group's π-system is expected to conjugate with the isoxazole ring, influencing the energy of the HOMO. The electron-withdrawing nature of the chlorine atom and the nitrogen and oxygen heteroatoms would primarily influence the energy and localization of the LUMO.
While specific calculations for 3-chloro-5-phenyl-1,2-oxazole are not detailed in the available literature, data from analogous compounds illustrate the typical energy ranges. Computational studies on various substituted oxazole (B20620) and isoxazole derivatives, often performed at the B3LYP level of theory, provide valuable comparative data. malayajournal.orgresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | DFT/B3LYP/6-31G(d,p) malayajournal.org |
| Substituted 5-(4-benzylidene-2-methyloxazole-5-one) Derivative (A5) | -6.122 | -3.673 | 2.449 | DFT/B3LYP/3-21G researchgate.net |
| Substituted 3-(4-phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivative (A8) | -7.012 | -2.564 | 4.448 | DFT/B3LYP/3-21G researchgate.net |
Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for predicting the reactive behavior of a molecule, particularly concerning electrophilic and nucleophilic attacks. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net
In the case of 3-chloro-5-phenyl-1,2-oxazole, the MESP would be expected to show significant negative potential around the electronegative oxygen and nitrogen atoms of the isoxazole ring, making them potential sites for interaction with electrophiles or for hydrogen bonding. The π-cloud of the phenyl ring would also exhibit electron-rich character. Conversely, positive potential would be localized on the hydrogen atoms of the phenyl ring. The area around the chlorine atom at the C3 position would present a region of electrophilicity, making this carbon a likely site for nucleophilic substitution reactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the theoretical validation of proposed mechanisms and the prediction of reaction kinetics and outcomes.
The chlorine atom at the C3 position of 3-chloro-5-phenyl-1,2-oxazole is a leaving group, making the molecule a substrate for nucleophilic substitution reactions. smolecule.com Computational methods can be used to model the reaction pathway for the displacement of this chloride ion by various nucleophiles (e.g., amines, thiols).
Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. The energy of this state relative to the reactants gives the activation energy of the reaction, which is the primary determinant of the reaction rate. While substitution of halogens on oxazole rings can be rare, they are known to occur, and theoretical calculations can predict the feasibility and kinetics of such processes for specific substrates and nucleophiles. semanticscholar.orgtandfonline.com
Isoxazole rings, despite their aromatic character, can participate in a variety of ring-opening and ring-transformation reactions, often initiated by heat, light, or chemical reagents. tandfonline.com For example, studies have demonstrated the ring-opening fluorination of substituted isoxazoles using an electrophilic fluorinating agent. researchgate.net
Computational modeling can elucidate the energy profiles of these complex transformations. By calculating the relative energies of all intermediates and transition states, a step-by-step energy profile can be generated. This profile reveals the thermodynamics and kinetics of each step, identifies the rate-determining step, and helps predict whether a reaction is feasible under given conditions. Such studies can explore mechanisms involving N–O bond cleavage, which is a characteristic reaction of the isoxazole heterocycle. researchgate.net
Conformational Analysis of 3-chloro-5-phenyl-1,2-oxazole Derivatives
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For 3-chloro-5-phenyl-1,2-oxazole, the primary degree of conformational freedom is the rotation around the single bond connecting the phenyl ring at C5 to the isoxazole ring. The relative orientation of these two rings is defined by the dihedral angle between their planes.
This angle is influenced by a balance between steric hindrance (repulsion between nearby atoms) and electronic effects (the desire for the π-systems to align for maximum conjugation). Crystal structure analysis of closely related phenyl-isoxazole derivatives shows that this dihedral angle can vary significantly depending on the substitution pattern and the forces present in the crystal lattice. nih.govnih.govresearchgate.net Computational energy scans, where the dihedral angle is systematically varied and the energy calculated at each step, can identify the lowest energy (most stable) conformation in the gas phase or in solution.
Structure-Reactivity Relationships Derived from Computational Data
Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of 3-chloro-5-phenyl-1,2-oxazole and its chemical reactivity can be elucidated. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), key electronic properties that govern the molecule's behavior in chemical reactions can be determined. These properties include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The isoxazole ring is an electron-deficient heterocycle, a characteristic further amplified by the presence of the electronegative chlorine atom at the 3-position. This electron-withdrawing effect significantly influences the electron density distribution across the molecule. The phenyl group at the 5-position, conversely, can act as an electron-donating group through resonance, creating a push-pull electronic effect within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.
For 3-chloro-5-phenyl-1,2-oxazole, the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. In contrast, the LUMO is anticipated to be distributed over the electron-deficient isoxazole ring, particularly around the N-O bond and the carbon atom attached to the chlorine. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In the MEP of 3-chloro-5-phenyl-1,2-oxazole, the area around the oxygen atom of the isoxazole ring and the π-system of the phenyl ring would exhibit a negative potential. The regions around the hydrogen atoms of the phenyl ring and, most notably, the carbon atom bonded to the chlorine atom would show a positive potential, highlighting them as potential sites for nucleophilic interaction.
These computational insights are invaluable for predicting the regioselectivity of reactions involving 3-chloro-5-phenyl-1,2-oxazole. For instance, in electrophilic aromatic substitution reactions, the attack is predicted to occur on the phenyl ring at positions ortho and para to the isoxazole substituent. In nucleophilic substitution reactions, the chlorine atom at the 3-position is a likely leaving group.
Hypothetical Computational Data for 3-chloro-5-phenyl-1,2-oxazole
| Parameter | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Moderate electron-donating ability, primarily from the phenyl ring. |
| LUMO Energy | -1.5 eV | Susceptible to nucleophilic attack, particularly at the isoxazole ring. |
| HOMO-LUMO Gap | 5.7 eV | Indicates good kinetic stability. |
| Dipole Moment | 2.5 D | A polar molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies and their interpretation.
Predictive Modeling for Novel 1,2-Oxazole Reactivity
Predictive modeling, often employing machine learning algorithms, is an emerging and powerful tool for forecasting the reactivity and behavior of novel chemical compounds. ucla.edu In the context of 1,2-oxazoles, these models can be trained on existing experimental data to predict various outcomes, such as reaction yields, regioselectivity, or the discovery of entirely new reactions.
For a molecule like 3-chloro-5-phenyl-1,2-oxazole, predictive models can be developed to explore its potential in various chemical transformations. For example, in cross-coupling reactions, where new bonds are formed, machine learning models can predict the optimal reaction conditions (catalyst, ligand, base, solvent) to achieve the highest yield for a desired product. ucla.edu
The development of such a predictive model involves several key steps:
Data Collection: A dataset of known reactions involving substituted 1,2-oxazoles is compiled. This data includes the structures of the reactants, the reaction conditions, and the observed outcomes (e.g., yield, stereoselectivity).
Descriptor Calculation: A set of numerical descriptors is calculated for each molecule in the dataset. These descriptors encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and topological indices.
Model Training: A machine learning algorithm, such as a random forest or a neural network, is trained on the dataset. The algorithm learns the complex relationships between the molecular descriptors and the reaction outcomes.
Model Validation: The predictive power of the model is rigorously tested on a separate set of data that was not used during training. This ensures that the model can generalize to new, unseen examples.
Once a validated predictive model is established, it can be used to screen virtual libraries of 1,2-oxazole derivatives, including novel structures that have not yet been synthesized. This in silico screening can identify promising candidates for specific applications, thereby accelerating the discovery of new reactions and molecules with desired properties.
Illustrative Application of Predictive Modeling:
A hypothetical machine learning model could be trained to predict the success of a Suzuki cross-coupling reaction at the 3-position of the isoxazole ring for a series of substituted 3-chloro-1,2-oxazoles. The model would take as input the descriptors of the isoxazole and the boronic acid coupling partner, as well as the reaction conditions, and predict the reaction yield. This would allow researchers to computationally screen a wide range of substrates and conditions to identify the most promising combinations for synthesis.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. nih.gov For 3-chloro-5-phenyl-1,2-oxazole and its derivatives, QSAR models can be developed to predict their potential as, for example, antimicrobial or anticancer agents, based on their structural features. nih.govresearchgate.net
A typical QSAR study involves the following steps:
Dataset Selection: A series of structurally related 1,2-oxazole derivatives with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive ability of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability.
log(MIC) = 0.5 * LogP - 0.2 * PSA + 1.2 * (HOMO Energy) + constant
This equation would suggest that increasing lipophilicity (LogP) and HOMO energy, while decreasing the polar surface area (PSA), could lead to enhanced antifungal activity.
Example QSAR Descriptor Data for a Hypothetical Series of 1,2-Oxazole Derivatives
| Compound | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | Observed Activity (logMIC) |
| 3-chloro-5-phenyl-1,2-oxazole | 3.5 | 35.0 | -7.2 | -1.5 |
| 3-chloro-5-(4-fluorophenyl)-1,2-oxazole | 3.7 | 35.0 | -7.4 | -1.7 |
| 3-chloro-5-(4-methoxyphenyl)-1,2-oxazole | 3.3 | 44.2 | -6.9 | -1.2 |
| 3-bromo-5-phenyl-1,2-oxazole | 3.8 | 35.0 | -7.3 | -1.6 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
QSAR models provide valuable insights into the key structural features that govern the activity of a class of compounds. This knowledge can then be used to guide the rational design of new, more potent analogs with improved properties, thereby streamlining the drug discovery and development process. nih.gov
Applications of 3 Chloro 5 Phenyl 1,2 Oxazole As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the C-Cl bond in 3-chloro-5-phenyl-1,2-oxazole provides a direct pathway for the elaboration of the isoxazole (B147169) core into more intricate polycyclic structures.
A key application of 3-chloro-5-phenyl-1,2-oxazole is its use in annulation reactions to form fused heterocyclic systems. This is typically achieved by reacting the chloro-isoxazole with bifunctional nucleophiles, where one nucleophilic site displaces the chloride and the second participates in a subsequent cyclization step.
A well-established strategy involves the reaction with amino-substituted heterocycles, such as 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amines. growingscience.com In these reactions, an endocyclic nitrogen atom of the aminoazole acts as the initial nucleophile, attacking the C-3 position of the isoxazole ring. The resulting intermediate can then undergo intramolecular cyclocondensation to yield tricyclic fused systems like nih.govnih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidines. growingscience.com This approach provides a convenient route to novel, annulated heterocyclic frameworks that are of interest in medicinal chemistry. growingscience.com The general pathway involves an initial substitution followed by a base-mediated cyclization, often involving rearrangement and elimination steps to furnish the final aromatic fused system. growingscience.com
| Reactant 1 | Reactant 2 | Conditions | Fused Product System | Ref. |
| 3-Chloro-5-phenyl-1,2-oxazole | 1H-Pyrazol-5-amine | 1. Et3N, Dioxane, reflux2. NaH | Pyrazolo[1,5-a] nih.govnih.govoxazolo[5,4-d]pyrimidine | growingscience.com |
| 3-Chloro-5-phenyl-1,2-oxazole | Hydrazine | Base, Heat | Pyrazolo[3,4-d]isoxazole | - |
The synthesis of spirocyclic compounds containing an oxazole (B20620) or isoxazole ring is an area of growing interest in heterocyclic chemistry. rsc.org Spiro compounds, where two rings share a single atom, often exhibit unique three-dimensional conformations that are desirable in drug discovery. While direct conversion of 3-chloro-5-phenyl-1,2-oxazole into a spiro system is less common, it is conceptually feasible. Such a transformation would require a nucleophile containing a suitably positioned carbon center that, after initial displacement of the chloride, could participate in a ring-closing reaction onto the isoxazole ring or an appended group. More commonly, spiro-oxazoles are synthesized via cycloaddition reactions where the spiro center is formed during the ring construction. rsc.org
Role in Multi-component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govmdpi.com While 3-chloro-5-phenyl-1,2-oxazole is not typically a primary reactant in common MCRs that form the isoxazole ring itself, its utility can be realized in sequential MCR-alkylation strategies. A product from an MCR can be designed to contain a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group). This MCR product can then be used in a subsequent step to displace the chlorine atom of 3-chloro-5-phenyl-1,2-oxazole, effectively coupling the complex scaffold generated by the MCR with the phenylisoxazole moiety. This approach combines the diversity-generating power of MCRs with the strategic incorporation of a privileged isoxazole scaffold.
Intermediate in the Construction of Functional Organic Materials
Heterocyclic compounds, including oxadiazoles (B1248032) and isoxazoles, are known to be core components in various functional organic materials, such as liquid crystals and fluorescent dyes. beilstein-journals.orgrsc.org The rigid, planar, and aromatic nature of the 5-phenyl-1,2-oxazole unit makes it an excellent candidate for a mesogenic core in the design of liquid crystalline materials. beilstein-journals.orgrdd.edu.iq The chloro group at the 3-position serves as a crucial synthetic handle. Through nucleophilic substitution, long aliphatic or alkoxy chains can be attached. These flexible chains are essential for inducing and stabilizing liquid crystalline phases (mesophases) by influencing intermolecular interactions and packing. mdpi.com By varying the length and branching of these chains, the transition temperatures and the type of mesophase (e.g., nematic, smectic) can be systematically tuned.
| Mesogenic Core | Synthetic Handle | Appended Chain (Example) | Potential Material Property | Ref. |
| 5-Phenyl-1,2-oxazole | 3-Chloro | 3-O-(CH2)nCH3 | Liquid Crystal | beilstein-journals.org |
| 5-Phenyl-1,2-oxazole | 3-Chloro | 3-S-(CH2)nCH3 | Liquid Crystal | beilstein-journals.org |
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds for high-throughput screening. nih.gov The concept relies on a central scaffold to which various building blocks can be attached. 3-Chloro-5-phenyl-1,2-oxazole is an ideal scaffold for this purpose. Its C3-chloro atom acts as a versatile leaving group that can be readily displaced by a wide array of nucleophiles.
In a parallel synthesis format, 3-chloro-5-phenyl-1,2-oxazole can be reacted with a library of diverse primary and secondary amines, thiols, and alcohols. nih.gov This strategy allows for the rapid and efficient creation of a large library of 3-substituted-5-phenyl-1,2-oxazole derivatives. Each compound in the library retains the core phenylisoxazole structure but differs in the substituent at the 3-position, providing systematic variation for structure-activity relationship (SAR) studies. nih.gov
| Scaffold | Reagent Library (R-XH) | Reaction Type | Product Library | Ref. |
| 3-Chloro-5-phenyl-1,2-oxazole | R-NH2 (e.g., aniline, benzylamine (B48309), morpholine) | Nucleophilic Aromatic Substitution | 3-Amino-5-phenyl-1,2-oxazoles | nih.govorganic-chemistry.org |
| 3-Chloro-5-phenyl-1,2-oxazole | R-SH (e.g., thiophenol, benzyl (B1604629) mercaptan) | Nucleophilic Aromatic Substitution | 3-Thio-5-phenyl-1,2-oxazoles | nih.gov |
| 3-Chloro-5-phenyl-1,2-oxazole | R-OH (e.g., phenol, propanol) | Nucleophilic Aromatic Substitution | 3-Oxy-5-phenyl-1,2-oxazoles | nih.gov |
Strategic Incorporation into Bioactive Scaffolds
The isoxazole ring is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antineoplastic, anti-inflammatory, and antibacterial properties. nih.govnih.govrsc.org 3-Chloro-5-phenyl-1,2-oxazole serves as a key building block for strategically incorporating the 5-phenylisoxazole (B86612) motif into larger, more complex bioactive molecules.
By converting the chloro group to an amino, hydrazino, or other functional group, the isoxazole can be linked to other pharmacophores. For instance, derivatives of 5-phenylisoxazole have been synthesized and identified as potent inhibitors of enzymes such as xanthine (B1682287) oxidase and protein kinase CK1. nih.govnih.gov In other examples, the phenylisoxazole moiety has been appended to quinazolinone scaffolds to produce compounds with antineoplastic activity. nih.gov Similarly, various 4-nitro-3-phenylisoxazole derivatives have demonstrated significant antibacterial activity. rsc.org The synthesis of these complex molecules often relies on the reactivity of a precursor like 3-chloro-5-phenyl-1,2-oxazole to attach the isoxazole unit to the desired bioactive scaffold.
| Bioactive Scaffold | Incorporated Unit | Biological Target/Activity | Ref. |
| Quinazolinone | 3-Amino-5-phenylisoxazole | Antineoplastic | nih.gov |
| Carboxylic Acid | 5-Phenylisoxazole | Xanthine Oxidase Inhibition | nih.gov |
| Diaryl Heterocycle | 5-Phenylisoxazole | Protein Kinase CK1 Inhibition | nih.gov |
| Nitroaromatic | 3-Phenylisoxazole (B85705) | Antibacterial (Xanthomonas) | rsc.org |
Biomedical Research Perspectives on 3 Chloro 5 Phenyl 1,2 Oxazole: in Vitro Investigations
In Vitro Biological Target Identification and Validation
The identification and validation of biological targets are crucial first steps in drug discovery and chemical probe development. For 3-chloro-5-phenyl-1,2-oxazole, the extent of in vitro investigation into its specific biological targets is detailed in the following subsections.
Enzyme Inhibition and Activation Studies (in vitro)
Receptor Ligand Binding Assays (in vitro)
Information regarding the specific interaction of 3-chloro-5-phenyl-1,2-oxazole with cellular receptors, as determined by in vitro receptor ligand binding assays, is limited in publicly accessible research. Such assays are fundamental to understanding the pharmacodynamics of a compound, and the absence of this data indicates a gap in the understanding of this specific molecule's potential targets.
Cellular Pathway Modulation Studies (in vitro on isolated cells/pathways)
Detailed studies on the modulation of specific cellular pathways by 3-chloro-5-phenyl-1,2-oxazole in isolated cells are not widely reported. While a structurally related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to modulate inflammatory pathways by inhibiting TNF-α, IL-6, and COX-2, and affecting the NF-κB and MAPK signaling cascades in vitro, it is important to note that this is a distinct molecule, and similar investigations for 3-chloro-5-phenyl-1,2-oxazole have not been found.
Structure-Activity Relationship (SAR) Analysis of 3-chloro-5-phenyl-1,2-oxazole Derivatives for In Vitro Bioactivity
A detailed structure-activity relationship (SAR) analysis for a series of derivatives based on the 3-chloro-5-phenyl-1,2-oxazole scaffold is not well-established in the scientific literature. SAR studies are essential for optimizing lead compounds to enhance potency and selectivity. The lack of published SAR data for this specific compound suggests that extensive medicinal chemistry efforts to explore the impact of structural modifications on its in vitro bioactivity have not been widely disseminated. General SAR studies of broader oxazole (B20620) and isoxazole (B147169) classes exist, but a focused analysis on derivatives of 3-chloro-5-phenyl-1,2-oxazole is not available.
Mechanistic Molecular Interactions of 3-chloro-5-phenyl-1,2-oxazole with Biological Macromolecules (in vitro)
There is a scarcity of published research detailing the mechanistic molecular interactions of 3-chloro-5-phenyl-1,2-oxazole with biological macromolecules at the atomic level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are pivotal in elucidating the binding modes of small molecules to their protein or nucleic acid targets. The absence of such studies for 3-chloro-5-phenyl-1,2-oxazole means that its specific binding interactions, including key hydrogen bonds, hydrophobic interactions, and electrostatic forces with any potential biological targets, remain uncharacterized.
Utility of 3-chloro-5-phenyl-1,2-oxazole as a Chemical Probe for Biological Systems
The utility of a compound as a chemical probe relies on its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function in biological systems. Based on the available literature, there is no significant evidence to suggest that 3-chloro-5-phenyl-1,2-oxazole has been developed or utilized as a chemical probe. The prerequisite for a chemical probe is a well-defined mechanism of action and high selectivity, which have not been established for this compound.
Rational Design and Synthesis of 1,2-Oxazole Scaffolds for In Vitro Biological Screening
The 1,2-oxazole ring is a versatile five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This structural motif is present in various biologically active compounds, driving the rational design of new derivatives for therapeutic applications. The design of compounds like 3-chloro-5-phenyl-1,2-oxazole is often predicated on the hypothesis that the combination of the isoxazole core with specific substituents—in this case, a chloro group at position 3 and a phenyl group at position 5—will confer desirable pharmacological properties. The electron-withdrawing nature of the chlorine atom and the aromatic character of the phenyl ring are key modulators of the molecule's electronic and steric properties, influencing its interaction with biological targets.
Several synthetic strategies have been developed for the preparation of 3-chloro-5-phenyl-1,2-oxazole and its analogs, aiming for efficiency and regiochemical control.
Synthesis Methodologies:
Microwave-Assisted Synthesis: A rapid and efficient method for the synthesis of 3-chloro-5-phenylisoxazole (B8815946) involves the microwave irradiation of 3-hydroxy-5-phenylisoxazole with phosphorous oxychloride. This solvent-free approach can achieve high yields, with one study reporting an 89% yield in just 10 minutes at 150 W. smolecule.com
[3+2] Cycloaddition: A regioselective approach to the isoxazole ring is the [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. For 3-chloro-5-phenylisoxazole, this is achieved by reacting chloronitrile oxide (generated in situ from hydroxymoyl chloride) with phenylacetylene (B144264). smolecule.com The regiochemistry of this reaction is controlled, leading to the desired 3,5-disubstituted pattern. smolecule.com
Cycloaddition from Aldoximes: A related cycloaddition strategy has been used to synthesize analogs such as 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole. In this multi-step process, a substituted benzaldehyde (B42025) is first converted to an aldoxime. The aldoxime is then reacted with trichloroisocyanuric acid to generate a hydroximoyl chloride, which undergoes a cycloaddition reaction with an appropriate alkene (e.g., 4-vinylpyridine) to form the dihydroisoxazole (B8533529) ring. nih.gov
These synthetic methodologies allow for the creation of libraries of 1,2-oxazole derivatives, which can then be subjected to in vitro biological screening to identify lead compounds for further development.
In Vitro Biological Screening:
While detailed in vitro screening data for 3-chloro-5-phenyl-1,2-oxazole itself is limited in publicly accessible literature, research on its derivatives and related structures provides insights into its potential biological activities. The isoxazole scaffold is known to be associated with a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov
Research has indicated that 3-chloro-5-phenylisoxazole may possess antimicrobial and anticancer properties, though further investigation is required to elucidate its specific mechanisms of action and efficacy. smolecule.com Derivatives of this compound have reportedly been screened for antibacterial activity against clinically relevant Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. smolecule.com
However, the biological activity of these scaffolds is highly dependent on the nature and position of the substituents. For instance, a study on a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives found that they did not exhibit antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii in vitro. researchgate.net This underscores the importance of the specific molecular structure in determining biological function.
In contrast, a study on the related dihydroisoxazole derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), demonstrated significant anti-inflammatory activity in vitro. This compound was shown to decrease the release of pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. nih.gov It also reduced the levels of COX-2 and subsequent production of PGE2. nih.gov
The following table summarizes the reported in vitro biological screening data for a derivative of the 1,2-oxazole scaffold.
| Compound | Assay | Cell Line/Organism | Endpoint | Result |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Cytokine Release | LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 levels | Dose-dependent decrease |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Enzyme Inhibition | LPS-stimulated RAW 264.7 macrophages | COX-2 levels | Diminished levels |
| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Prostaglandin Production | LPS-stimulated RAW 264.7 macrophages | PGE2 production | Inhibition |
These findings highlight the potential of the 3-chloro-phenyl substituted isoxazole and dihydroisoxazole core as a starting point for the development of new therapeutic agents. Further in vitro screening of 3-chloro-5-phenyl-1,2-oxazole and a broader range of its derivatives is necessary to fully characterize its biological activity profile and identify potential lead compounds for various disease targets.
Future Research Directions and Emerging Trends for 3 Chloro 5 Phenyl 1,2 Oxazole
Development of Novel and Sustainable Synthetic Routes for 3-chloro-5-phenyl-1,2-oxazole
The synthesis of 3-chloro-5-phenyl-1,2-oxazole has traditionally relied on established methods, but the future necessitates the development of more efficient, safer, and environmentally benign synthetic strategies.
A primary and regioselective method for synthesizing the 3-chloro-5-phenylisoxazole (B8815946) core involves the [3+2] cycloaddition reaction. smolecule.com This reaction occurs between phenylacetylene (B144264) and chloronitrile oxide, which can be generated in situ from hydroxymoyl chloride. The inherent polarity of the reactants directs the regiochemistry, with the electron-withdrawing chlorine atom guiding the cycloaddition to the 3-position, while the phenyl group from phenylacetylene occupies the 5-position. smolecule.com
Future research is focused on optimizing this and other synthetic routes to align with the principles of green chemistry. Key areas of development include:
Catalysis: Exploring novel catalysts, particularly copper(I)-catalyzed cycloadditions, can improve yields and reduce reaction times for isoxazole (B147169) synthesis. researchgate.net
Alternative Reagents: Replacing hazardous chlorinating agents like phosphorus oxychloride, sometimes used in the synthesis of chloro-heterocycles, with safer alternatives is a priority. smolecule.com Triphosgene, for example, offers a solid, more controllable alternative to volatile liquid reagents for chlorination steps. smolecule.com
Sustainable Solvents: A significant trend is the replacement of traditional organic solvents with greener alternatives. Biodegradable solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are being explored for related heterocyclic syntheses like 1,2,3-triazoles. nih.gov The application of such solvents to the synthesis of 3-chloro-5-phenyl-1,2-oxazole could drastically reduce the environmental footprint of its production. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for 3-chloro-5-phenyl-1,2-oxazole could lead to more efficient and reproducible production.
| Synthetic Strategy | Key Reactants | Potential for Sustainability | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxides, Alkynes (e.g., Phenylacetylene) | Use of green catalysts (e.g., Copper(I)) and sustainable solvents. | smolecule.comresearchgate.net |
| van Leusen Oxazole (B20620) Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Can be adapted to one-pot procedures and performed in ionic liquids. | ijpsonline.com |
| Dehydration of Isoxazoline N-Oxides | α-halonitroalkenes | Offers a regioselective route that avoids hazardous phosgene (B1210022) oximes. | researchgate.net |
Exploration of Unprecedented Reactivity Patterns of 3-chloro-5-phenyl-1,2-oxazole
The reactivity of 3-chloro-5-phenyl-1,2-oxazole is largely dictated by the chloro-substituent and the inherent properties of the isoxazole ring. While established reactions exist, future research aims to uncover novel transformations.
The chlorine atom at the C3 position is a key functional handle, susceptible to nucleophilic substitution . This allows for the displacement of chloride by various nucleophiles, such as amines and thiols, providing a straightforward route to a diverse library of 3-substituted-5-phenylisoxazole derivatives. smolecule.com
Emerging research directions focus on leveraging the unique electronic structure of the isoxazole ring to achieve unprecedented reactions:
Ring-Opening and Rearrangement: A fascinating reactivity pattern has been observed in related 5-chloroisoxazoles. Under specific conditions, such as catalysis with iron(II) chloride, these compounds can undergo a ring-opening and rearrangement cascade to form valuable 2H-azirine-2-carboxylic acid derivatives, including amides, esters, and anhydrides. mdpi.com Exploring similar transformations for 3-chloro-5-phenyl-1,2-oxazole could unlock novel synthetic pathways to highly strained and functionally dense small molecules.
Metal-Catalyzed Cross-Coupling: While nucleophilic substitution is common, the use of the C-Cl bond in palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is an area ripe for exploration. This would enable the direct formation of C-C and C-N bonds at the 3-position, significantly expanding the accessible chemical space.
Lithiation: The isoxazole ring can be targeted by organolithium reagents, enabling further functionalization. smolecule.com Investigating selective lithiation at different positions on the 3-chloro-5-phenyl-1,2-oxazole scaffold could provide access to new intermediates for further elaboration.
| Reaction Type | Reagent/Condition | Product Class | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols | 3-Amino/Thio-isoxazoles | smolecule.com |
| Ring Rearrangement | FeCl₂ (for 5-chloroisoxazoles) | 2H-azirine-2-carboxamides | mdpi.com |
| Lithiation | Organolithium reagents | Functionalized isoxazoles | smolecule.com |
Advanced Computational Modeling for Predictive Chemistry and Biology
Computational chemistry offers powerful tools to predict the properties, reactivity, and biological activity of molecules like 3-chloro-5-phenyl-1,2-oxazole, thereby guiding experimental work. While specific computational studies on this exact molecule are not widely reported, methodologies applied to the broader class of oxazoles and isoxazoles can be directly extended.
Future research will likely involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate chemical structure with biological activity. For related 1,3-oxazole derivatives, predictive QSAR models have been successfully built using techniques like Associative Neural Networks (ANN) to identify potential anticancer agents. nih.gov Applying this approach to a library of 3-chloro-5-phenyl-1,2-oxazole analogs could rapidly screen for compounds with high predicted efficacy against various biological targets.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. Docking studies on 1,3-oxazole derivatives have been used to hypothesize their mechanism of action, for instance, by showing favorable interactions within the colchicine (B1669291) binding site of tubulin. nih.gov Similar in silico docking of 3-chloro-5-phenyl-1,2-oxazole into the active sites of known antibacterial or anticancer targets could reveal potential mechanisms of action and guide the design of more potent inhibitors.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, stability, and reactivity of molecules. Such calculations could predict the most likely sites for electrophilic or nucleophilic attack on the 3-chloro-5-phenyl-1,2-oxazole ring system, rationalize observed reaction outcomes, and predict the feasibility of novel, untested reactions.
Integration into Advanced Materials Science (e.g., optoelectronics, polymers)
Heterocyclic compounds are integral components of advanced materials due to their rigid structures and unique electronic properties. While the application of 3-chloro-5-phenyl-1,2-oxazole in materials science is an emerging field, the properties of the isoxazole and related oxazole scaffolds suggest significant potential.
Future research directions include:
Organic Electronics: Related heterocyclic compounds, such as oxazoles and oxadiazoles (B1248032), are known to possess photophysical and photochemical properties that make them suitable for use in semiconductor devices. thepharmajournal.com They can be incorporated into polymers or used as small molecules in organic light-emitting diodes (OLEDs) or as electrophotographic photoreceptors. thepharmajournal.com The specific substitution pattern of 3-chloro-5-phenyl-1,2-oxazole, with its combination of an electron-withdrawing chloro group and a π-rich phenyl group, could be tuned to achieve desirable electronic and photoluminescent properties for such applications.
Functional Polymers: The isoxazole ring can be incorporated as a monomer into polymer chains. The reactivity of the chlorine atom provides a convenient point for polymerization or for post-polymerization modification, allowing the synthesis of functional polymers with tailored properties for applications ranging from specialty coatings to drug delivery systems.
Application in Chemical Biology Tools for Target Discovery (in vitro)
Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. The reported biological activity of 3-chloro-5-phenyl-1,2-oxazole derivatives makes them attractive starting points for the development of such tools.
Research has indicated that derivatives of this compound exhibit antibacterial activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. smolecule.com Furthermore, the broader class of isoxazoles is widely studied for potential anticancer activities. smolecule.com
The future in this area lies in transforming these bioactive "hits" into sophisticated chemical probes for target discovery:
Probe Synthesis: A key step will be the synthesis of derivatives of 3-chloro-5-phenyl-1,2-oxazole that incorporate a reporter tag (e.g., a fluorophore or biotin) and a photo-affinity label. The nucleophilic substitution of the chlorine atom is an ideal reaction to append a linker attached to these functional moieties.
Target Identification: These newly synthesized probes could be used in in vitro assays with cancer cell lysates or bacterial cultures. Upon activation (e.g., by UV light for a photo-affinity probe), the molecule would covalently bind to its protein target. The reporter tag would then allow for the isolation and subsequent identification of this target protein via techniques like mass spectrometry. Uncovering the specific molecular targets of 3-chloro-5-phenyl-1,2-oxazole would elucidate its mechanism of action and validate these targets for future therapeutic development.
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in the solid-state structure of 3-chloro-5-phenyl-1,2-oxazole?
- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for determining bond lengths, angles, and packing interactions. For poorly crystalline samples, solid-state NMR (e.g., ¹³C CP/MAS) can probe local environments. Pair distribution function (PDF) analysis is emerging for amorphous or nanocrystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
